1-(3-Ethylphenyl)prop-2-EN-1-amine 1-(3-Ethylphenyl)prop-2-EN-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17470440
InChI: InChI=1S/C11H15N/c1-3-9-6-5-7-10(8-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3
SMILES:
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol

1-(3-Ethylphenyl)prop-2-EN-1-amine

CAS No.:

VCID: VC17470440

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Ethylphenyl)prop-2-EN-1-amine -

Description

General Overview

1-(3-Ethylphenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of an amine functional group attached to a propenyl chain, which is further substituted with a 3-ethylphenyl group. The molecular structure suggests potential applications in organic synthesis and medicinal chemistry due to its conjugated system and amine functionality.

Synthesis

The synthesis of 1-(3-Ethylphenyl)prop-2-EN-1-amine typically involves:

  • Starting Material: A substituted benzaldehyde such as 3-ethylbenzaldehyde.

  • Reaction Pathway:

    • Formation of a propenal intermediate through aldol condensation.

    • Subsequent reductive amination using ammonia or primary amines.

Spectroscopic Characteristics

Spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for characterizing this compound:

  • NMR (Proton and Carbon):

    • Signals for aromatic protons on the phenyl ring.

    • Peaks corresponding to the ethyl substituent.

    • Chemical shifts for the alkene protons and amine group.

  • IR Spectroscopy:

    • Sharp peaks for N-H stretching (~3300 cm1^{-1}).

    • C=C stretching vibrations (~1600 cm1^{-1}).

  • Mass Spectrometry:

    • Molecular ion peak at m/z=161m/z = 161.

Applications

The compound's structure suggests potential applications in:

  • Pharmaceutical Chemistry:

    • As an intermediate for synthesizing bioactive molecules.

    • Potential use in developing drugs targeting amine receptors.

  • Material Science:

    • Precursor for functionalized polymers or advanced materials.

  • Organic Synthesis:

    • Building block for creating complex aromatic compounds.

Biological Activity

While specific data on biological activity is limited, compounds with similar structures often exhibit:

  • Antimicrobial properties due to the presence of an amine group.

  • Potential activity as enzyme inhibitors or receptor modulators.

Challenges in Research

1-(3-Ethylphenyl)prop-2-EN-1-amine may present challenges such as:

  • Stability issues due to the conjugated alkene system.

  • Potential toxicity or reactivity associated with primary amines.

Product Name 1-(3-Ethylphenyl)prop-2-EN-1-amine
Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
IUPAC Name 1-(3-ethylphenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C11H15N/c1-3-9-6-5-7-10(8-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3
Standard InChIKey UPEPXILXYWQTLR-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=CC=C1)C(C=C)N
PubChem Compound 55282538
Last Modified Aug 10 2024

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